8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
Overview
Description
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
It is known that 8-hydroxyquinolines, a class of compounds to which this molecule belongs, are good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+ .
Mode of Action
It is known that 8-hydroxyquinolines can chelate metal ions, which may influence various biochemical processes .
Biochemical Pathways
The chelation of metal ions by 8-hydroxyquinolines can potentially affect a variety of biochemical pathways, depending on the specific metal ions involved .
Result of Action
It is known that 8-hydroxyquinolines can reduce the intracellular production of certain proteins and the yield of infectious virions in treated and infected cells .
Action Environment
It is known that the action of 8-hydroxyquinolines can be influenced by the presence of metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with fluorinating agents under controlled conditions. The process may involve the use of reagents such as hydrofluoric acid or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can produce a wide range of substituted quinoline derivatives .
Scientific Research Applications
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
4-Hydroxyquinoline-2-carboxylic acid: Similar structure but lacks the fluorine atom, which can significantly alter its chemical properties and biological activities.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, known for their broad-spectrum antibacterial activity
Uniqueness: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640743 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36308-79-9 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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